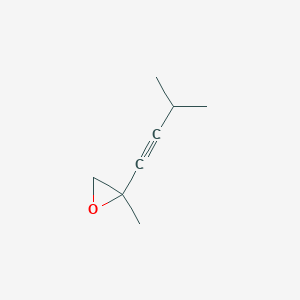
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is an organic compound with a unique structure that combines an oxirane ring with an alkynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane can be synthesized through the reaction of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
On an industrial scale, the compound is produced as a precursor to terpenes and terpenoids. The process involves the condensation of acetylene and acetone, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Functionalized alcohols and ethers.
Scientific Research Applications
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane involves its reactivity with various molecular targets. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with different biomolecules and chemical species, leading to the formation of new products and intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar reactivity and applications.
Trimethylsilylacetylene: Used similarly in organic synthesis as a protected acetylene equivalent.
Propargyl alcohol: Another alkynyl alcohol with comparable chemical properties.
Uniqueness
2-Methyl-2-(3-methylbut-1-yn-1-yl)oxirane is unique due to the presence of both an oxirane ring and an alkynyl group in its structure. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1602-05-7 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methyl-2-(3-methylbut-1-ynyl)oxirane |
InChI |
InChI=1S/C8H12O/c1-7(2)4-5-8(3)6-9-8/h7H,6H2,1-3H3 |
InChI Key |
VEDKMMUKQXMJEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















